10,11-Didehydrocinchonidine
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Overview
Description
10,11-Didehydrocinchonidine is a member of the Cinchona alkaloid family, which has played a significant role in medicinal chemistry since the early 17th century. This compound is derived from the bark of Cinchona trees and is closely related to other well-known alkaloids such as quinine and quinidine . Cinchona alkaloids have been historically important for their antimalarial properties and continue to be of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Didehydrocinchonidine typically involves the elimination of hydrogen atoms from cinchonidine. One common method includes the use of strong bases to induce dehydrogenation. For example, a solution of cinchonidine in dichloromethane can be treated with triethylamine and a gold(I) complex to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from Cinchona bark followed by chemical modification. The process includes the isolation of cinchonidine, followed by its dehydrogenation under controlled conditions to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions: 10,11-Didehydrocinchonidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced back to cinchonidine under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Cinchonidine.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
10,11-Didehydrocinchonidine has a wide range of applications in scientific research:
Biology: The compound has been studied for its potential to reverse multidrug resistance in cancer cells.
Medicine: It has shown promise in the development of antitumor agents and other therapeutic applications.
Industry: The compound is used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 10,11-Didehydrocinchonidine involves its interaction with specific molecular targets. In biological systems, it can inhibit the function of certain enzymes and receptors, such as squalene synthase and M1 receptors . The compound’s ability to cross the blood-brain barrier enhances its potential therapeutic effects .
Comparison with Similar Compounds
Quinine: Known for its antimalarial properties.
Quinidine: Used as an antiarrhythmic agent.
Cinchonidine: The parent compound from which 10,11-Didehydrocinchonidine is derived.
Uniqueness: this compound is unique due to its enhanced stability and reactivity compared to its parent compound, cinchonidine. Its ability to participate in a wider range of chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C19H20N2O |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(R)-[(2S,4S,5S)-5-ethynyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol |
InChI |
InChI=1S/C19H20N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h1,3-7,9,13-14,18-19,22H,8,10-12H2/t13-,14-,18-,19+/m0/s1 |
InChI Key |
SNHVPLAWDVTWHD-KODHJQJWSA-N |
Isomeric SMILES |
C#C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O |
Canonical SMILES |
C#CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O |
Origin of Product |
United States |
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